molecular formula C11H10N2O3 B2774654 2-(3-carbamoyl-1H-indol-1-yl)acetic acid CAS No. 1016689-54-5

2-(3-carbamoyl-1H-indol-1-yl)acetic acid

Cat. No.: B2774654
CAS No.: 1016689-54-5
M. Wt: 218.212
InChI Key: SGHBCZQKOOSRRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-carbamoyl-1H-indol-1-yl)acetic acid is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a significant area of research .

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biological context.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The specific pathways and downstream effects would depend on the particular target and the biological context.

Pharmacokinetics

Its molecular weight is 21821 , which is within the range generally favorable for oral bioavailability

Result of Action

Indole derivatives are known to have various biologically vital properties . The specific molecular and cellular effects would depend on the particular target and the biological context.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(3-carbamoyl-1H-indol-1-yl)acetic acid. For instance, its storage conditions can affect its stability Other factors such as pH, temperature, and the presence of other molecules could potentially influence its action and efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-carbamoyl-1H-indol-1-yl)acetic acid typically involves the reaction of indole with hydroxyl acetic acid. In a typical procedure, indole is reacted with hydroxyl acetic acid in the presence of a base such as potassium hydroxide. The reaction is carried out in a high-pressure reactor at elevated temperatures (around 250°C) for an extended period (approximately 18 hours). After the reaction, the product is isolated and purified .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-carbamoyl-1H-indol-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-carbamoyl-1H-indol-1-yl)acetic acid is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-(3-carbamoylindol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c12-11(16)8-5-13(6-10(14)15)9-4-2-1-3-7(8)9/h1-5H,6H2,(H2,12,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHBCZQKOOSRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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